

vibrational spectra IR Raman 3-amino-1,2,4-triazine

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Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

Cat. No.: S595112

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Vibrational Spectra Data

The following table summarizes the key experimental data available for **3-amino-1,2,4-triazine** from the NIST Standard Reference Database [1].

Spectrum Type	Physical State	Sample Preparation (Mull)	Spectral Range	Instrument Parameters
IR Spectrum [1]	Solid	Fluorolube (3800-1330 cm^{-1}); Nujol (1330-400 cm^{-1})	400 to 3800 cm^{-1}	DOW KBr Foreprism-Grating; Resolution: 2 cm^{-1}
Data Availability	The spectrum is digitized and available for download from the NIST website in JCAMP-DX format [1].			

A study on the closely related molecule **3-amino-1,2,4-triazole (3-AT)** provides context. Its FT-Raman spectrum in the solid state showed strong bands at **1645 cm^{-1}** , with other medium-strong bands at 1593, 1537, 1425, 1373, 1271, 1231, 1158, 1130, 1105, 1055, 1035, 1007, 985, 899, 783, 765, 668, 641, 621, 545, 530, 452, and 423 cm^{-1} [2]. This data may serve as a useful reference for expected vibrational regions.

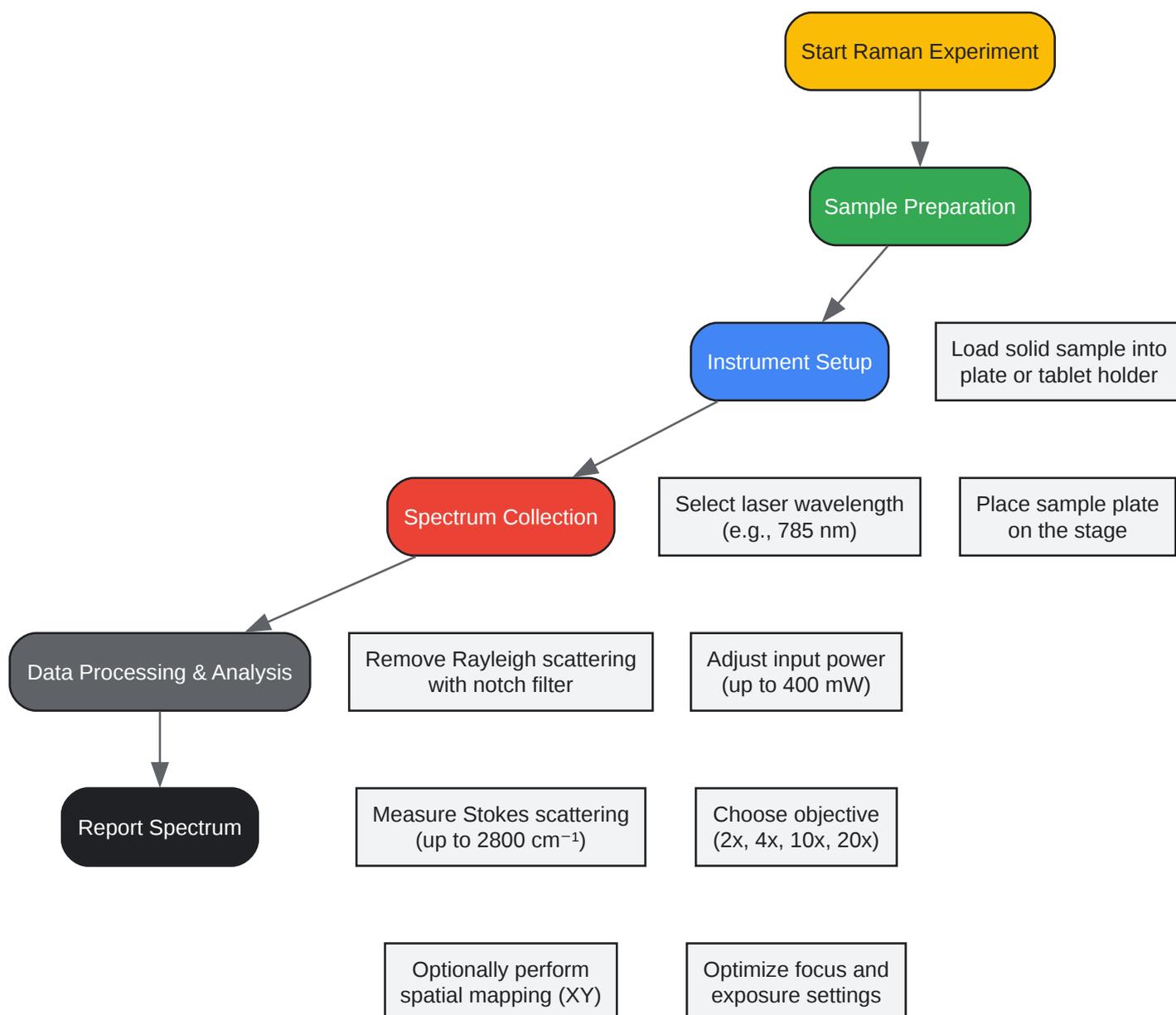
Experimental Protocols for Raman Spectroscopy

While a specific protocol for **3-amino-1,2,4-triazine** was not found, the general methodology for Raman spectroscopy of similar compounds involves the following steps [3] [2]:

- **Sample Preparation:** Solid samples can be prepared as a powder, tablet, or in a well plate. For solids, use a container suitable for solid sample transfers [3].
- **Instrument Settings:** The instrument (e.g., a THz Raman Well Plate System) requires several adjustments [3]:
 - **Laser:** A continuous wave diode laser (e.g., 785 nm) is common.
 - **Power:** Input power must be adjusted to maximize the signal-to-noise ratio without saturating the detector.
 - **Objective:** Selection of an appropriate objective (e.g., 2x, 4x, 10x, or 20x) to focus the laser on the sample.
 - **Focus & Exposure:** Fine adjustments are made to focus and exposure settings to optimize the signal.
- **Data Collection:** The spectrum is measured over the desired range (e.g., 10 cm^{-1} to 3800 cm^{-1}). Measurements can be performed at a single point or by scanning over specified coordinates to create spatially resolved Raman maps [3].

Experimental Workflow Visualization

The diagram below outlines the core workflow for conducting a confocal Raman spectroscopy experiment, from sample preparation to data analysis.



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Raman spectroscopy experimental workflow [3] [2].

Key Information for Researchers

- **Tautomerism Consideration:** For N-heterocyclic compounds like triazoles, the molecular structure can exist as different tautomers (e.g., 1H-, 2H-, 4H-), which can be environment-dependent. The

dominant tautomer can affect the vibrational spectrum, so this should be considered when interpreting data [2].

- **Complementary Technique:** IR and Raman spectroscopy are complementary. IR is sensitive to polar functional groups, while Raman is more sensitive to non-polar groups and the molecular skeleton. Using both techniques provides a more complete vibrational profile [4].

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References

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2. Raman Spectroscopy and density functional theory [sciencedirect.com]
3. ExperimentRamanSpectroscopy Documentation [emeraldcloudlab.com]
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